3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Overview
Description
3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a molecular formula of C31H35NO3. This compound belongs to the class of acridinediones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde and amine or ammonium acetate. The reaction is often carried out in the presence of an ionic liquid such as [bmim]Br, which acts as a reaction medium . The use of microwave irradiation has also been reported to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate calcium channels, which play a crucial role in various physiological processes. The compound’s structure allows it to interact with these channels, thereby influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 3,3,6,6-tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties . The unique combination of substituents in 3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO3/c1-19-8-6-7-9-21(19)18-35-22-12-10-20(11-13-22)27-28-23(14-30(2,3)16-25(28)33)32-24-15-31(4,5)17-26(34)29(24)27/h6-13,27,32H,14-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPQBLLEOATJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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